Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester

Overview

Description

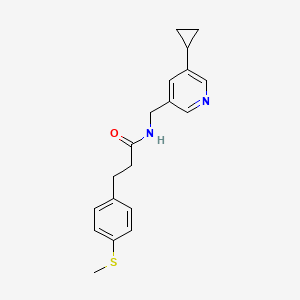

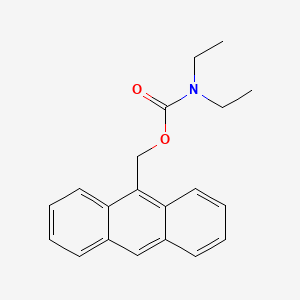

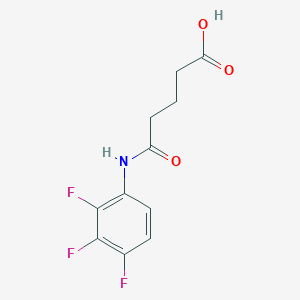

“Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester” is a chemical compound with the molecular formula C20H21NO2 . It is also known as 9-Anthrylmethyl N,N-Diethylcarbamate .

Molecular Structure Analysis

The molecular structure of this compound consists of a carbamic acid moiety attached to a 9-anthracenylmethyl group . The carbamic acid part of the molecule can be represented as H2NCOOH .Scientific Research Applications

DEACM is widely used in scientific research as a photolabile protecting group. It is used to protect functional groups on organic molecules during synthesis, and the protection can be removed by exposure to light. This property makes DEACM a valuable tool in the synthesis of peptides, oligonucleotides, and other organic molecules.

Mechanism of Action

Target of Action

Anthracen-9-ylmethyl diethylcarbamate primarily targets the Zinc Finger Protein 207 (ZNF207) . ZNF207 is a promising target for weakening the stemness of glioma cells .

Mode of Action

The compound interacts with its target, ZNF207, by inhibiting its activity . This inhibition is achieved through the compound’s specific structure and chemical properties .

Biochemical Pathways

The inhibition of ZNF207 affects the biochemical pathways related to tumor stemness . The compound’s action leads to the downregulation of stem-related genes, which in turn weakens the stemness of glioma cells .

Result of Action

The compound’s action results in the hindrance of tumorigenesis and migration, and it promotes apoptosis in vitro . These effects are attributed to the downregulation of stem-related genes .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s storage conditions can affect its stability . .

Advantages and Limitations for Lab Experiments

DEACM has several advantages for lab experiments. It is a versatile protecting group that can be used on a wide range of organic molecules. It is also easily removable by exposure to light, which makes it a convenient tool for synthesis. However, DEACM has some limitations. It requires specific conditions for photochemical cleavage, including the use of a specific wavelength of light. This can limit its use in some experiments.

Future Directions

DEACM has potential for further development in the field of organic synthesis. One possible future direction is the development of new photolabile protecting groups that can be cleaved by exposure to different wavelengths of light. Another future direction is the application of DEACM in the synthesis of complex organic molecules, such as natural products and pharmaceuticals.

Conclusion:

DEACM is a valuable tool in the synthesis of peptides, oligonucleotides, and other organic molecules. Its photolabile protecting group property makes it a convenient and versatile tool for organic synthesis. While it has some limitations, DEACM has potential for further development and application in the field of organic synthesis.

properties

IUPAC Name |

anthracen-9-ylmethyl N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-3-21(4-2)20(22)23-14-19-17-11-7-5-9-15(17)13-16-10-6-8-12-18(16)19/h5-13H,3-4,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDNVDDEDBXBMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2883069.png)

![Methyl 4-[(2-oxochromene-3-carbonyl)amino]-2,3-dihydrothiophene-5-carboxylate](/img/structure/B2883072.png)

![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2883073.png)

![3-(N-methylbenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2883074.png)

![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)thiophene-2-sulfonamide](/img/structure/B2883077.png)

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2883078.png)